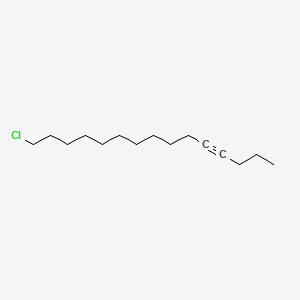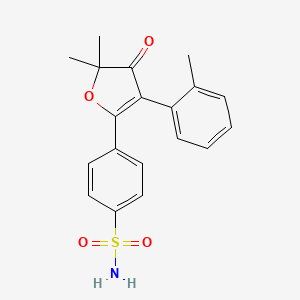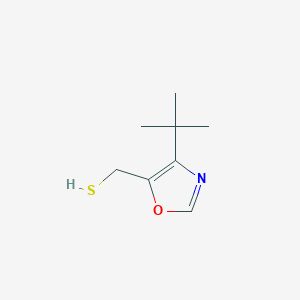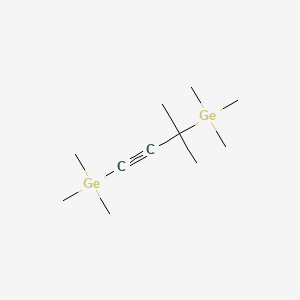![molecular formula C15H26N2O4 B13962637 2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[45]decan-8-yl)acetic acid is a synthetic organic compound with a complex spirocyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Functionalization of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, such as enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions, making it a versatile intermediate in various chemical reactions.
相似化合物的比较
Similar Compounds
2-(2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decan-8-yl)acetic acid: A similar compound with a slightly different spirocyclic structure.
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid: Another related compound with different functional groups.
Uniqueness
2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[45]decan-8-yl)acetic acid stands out due to its specific spirocyclic structure and the presence of the Boc protecting group
属性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC 名称 |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decan-8-yl]acetic acid |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)17-9-6-15(11-17)4-7-16(8-5-15)10-12(18)19/h4-11H2,1-3H3,(H,18,19) |
InChI 键 |
CWZYDQAJKAWEGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



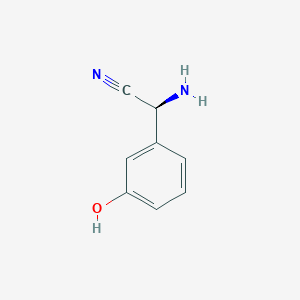
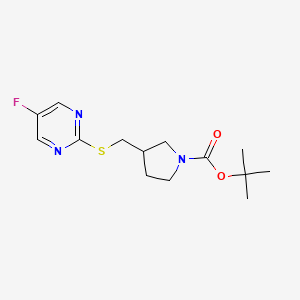
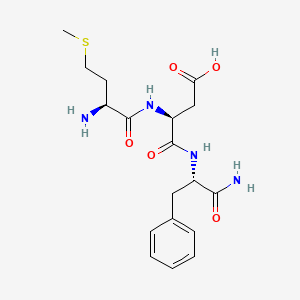



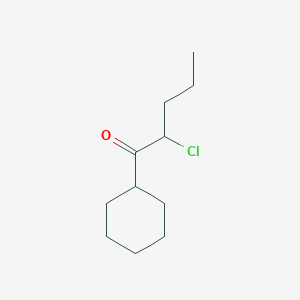
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
